1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole
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Overview
Description
1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazole with benzyl chloride and hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Known for its use in click chemistry and as a pharmacophore in drug design.
3-Chloro-1,2,4-triazole: Used as a fungicide and in the synthesis of other heterocyclic compounds.
Uniqueness: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, offers additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10ClN5 |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C9H10ClN5/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13,14) |
InChI Key |
NXXNMBPVFUSKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN |
Origin of Product |
United States |
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